molecular formula C10H19NO3 B064080 (2,2-Dimethyl-3-oxo-propyl)-carbamic acid tert-butyl ester CAS No. 195387-13-4

(2,2-Dimethyl-3-oxo-propyl)-carbamic acid tert-butyl ester

Cat. No. B064080
M. Wt: 201.26 g/mol
InChI Key: PXYSKRPXLWMCMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamate derivatives often involves the reaction between an amine and di-tert-butyldicarbonate (Boc anhydride) to yield tert-butyl carbamates. For example, a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, was prepared from 3-amino-9-ethylcarbazole and Boc anhydride in good yield, showcasing a typical synthesis route that could be adapted for our target molecule (Kant, Singh, & Agarwal, 2015).

Molecular Structure Analysis

Molecular structure analysis, including single crystal X-ray diffraction studies, provides detailed insights into the conformation and crystallization of carbamate compounds. For instance, the molecular structure of a related carbamate shows non-planar conformation except for its carbazole moiety, demonstrating how structural analysis can reveal molecular geometry and intermolecular interactions (Kant, Singh, & Agarwal, 2015).

Chemical Reactions and Properties

Carbamate compounds participate in various chemical reactions, reflecting their reactivity and functional versatility. The deprotection of tert-butyl carbamates, for instance, can be effectively achieved using aqueous phosphoric acid under mild conditions, showcasing one of the many chemical reactions pertinent to this class of compounds (Li et al., 2006).

Scientific Research Applications

  • Synthetic Applications :

    • It's used in the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, which facilitates the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines. These compounds are significant due to their pharmaceutical and synthetic applications (Garcia, Arrasate, Lete, & Sotomayor, 2006).
    • It's involved in the synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate via asymmetric Mannich reactions. This process is crucial for developing chiral amino carbonyl compounds, highlighting its importance in stereoselective synthesis (Yang, Pan, & List, 2009).
  • Chemical Analysis and Characterization :

    • It's been studied in synthetic and crystallographic contexts, such as in the preparation of the title compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. This research contributes to understanding the structural and molecular properties of related compounds (Kant, Singh, & Agarwal, 2015).
  • Applications in Organic Synthesis :

    • It is used in the synthesis of enantiopure di(Tert-Butyl) (2S,4S)-4-Hydroxy-6-Oxo-1,2-Piperidinedicarboxylate, which serves as a useful building block for preparing 4-Hydroxypipecolate derivatives. These derivatives are significant in the field of chiral organic synthesis (Chaloin, Cabart, Marin, Zhang, & Guichard, 2008).
    • In the efficient high-yield synthesis of D-ribo-phytosphingosine, a compound of interest in biochemical research, it plays a crucial role as an intermediate (Lombardo, Capdevila, Pasi, & Trombini, 2006).
  • Role in Catalysis and Chemical Reactions :

    • It's used in the synthesis of a new diphosphite ligand in rhodium-catalyzed hydroformylation, indicating its utility in creating catalysts for organic transformations (Mikhel et al., 2011).

Safety And Hazards

Information on the safety and hazards of “(2,2-Dimethyl-3-oxo-propyl)-carbamic acid tert-butyl ester” is not available in the resources I found .

Future Directions

The future directions of research or applications involving “(2,2-Dimethyl-3-oxo-propyl)-carbamic acid tert-butyl ester” are not specified in the available resources .

properties

IUPAC Name

tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-10(4,5)7-12/h7H,6H2,1-5H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYSKRPXLWMCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethyl-3-oxo-propyl)-carbamic acid tert-butyl ester

CAS RN

195387-13-4
Record name tert-butyl N-(2,2-dimethyl-3-oxopropyl)carbamate
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